copper;(4Z,10Z,15Z,19Z)-5,10,15,20-tetrakis(4-methylphenyl)-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide
Description
Copper;(4Z,10Z,15Z,19Z)-5,10,15,20-tetrakis(4-methylphenyl)-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide is a metalloporphyrin complex characterized by a partially hydrogenated porphyrin core (hexahydroporphyrin) with four 4-methylphenyl substituents at the meso-positions and a central copper(II) ion. The 4-methylphenyl groups impart steric bulk and moderate electron-donating effects, influencing solubility and reactivity. Copper insertion likely follows standard metallation procedures, as seen in other copper porphyrin complexes .
Properties
Molecular Formula |
C48H42CuN4-2 |
|---|---|
Molecular Weight |
738.4 g/mol |
IUPAC Name |
copper;(4Z,10Z,15Z,19Z)-5,10,15,20-tetrakis(4-methylphenyl)-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide |
InChI |
InChI=1S/C48H42N4.Cu/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-21,23,26,28,38,41H,22,24-25,27H2,1-4H3;/q-4;+2/b45-37-,46-39-,47-40-,48-43-; |
InChI Key |
KJHCREWRDQWUNJ-CFKMOPPOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C/2=C\3/[N-]/C(=C(\C4[N-]/C(=C(\C5=CC=C([N-]5)/C(=C/6\[N-]C2CC6)/C7=CC=C(C=C7)C)/C8=CC=C(C=C8)C)/CC4)/C9=CC=C(C=C9)C)/C=C3.[Cu+2] |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4CCC(=C(C5=CC=C([N-]5)C(=C6CCC2[N-]6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)[N-]4)C9=CC=C(C=C9)C)[N-]3.[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Free-Base Porphyrin Synthesis
The synthesis begins with the preparation of the free-base porphyrin ligand, 5,10,15,20-tetrakis(4-methylphenyl)-1,2,3,12,13,14-hexahydroporphyrin. This is typically achieved via Adler-Longo condensation, where pyrrole reacts with 4-methylbenzaldehyde in refluxing propionic acid. Purification via column chromatography (silica gel, chloroform/methanol) yields the macrocycle in 15–25% yield.
Copper Insertion via Acetate Salts
Metalation involves reacting the free-base porphyrin with copper(II) acetate in a 1:1 molar ratio. The reaction proceeds in refluxing chloroform/methanol (3:1 v/v) for 2–4 hours, monitored by UV-vis spectroscopy (Soret band shift from 418 nm to 424 nm). Excess copper salt ensures complete complexation, with yields of 80–90% after precipitation and washing.
Key Parameters:
- Solvent polarity critically influences reaction kinetics; dimethylformamide (DMF) accelerates metalation but complicates purification.
- Aerobic conditions may oxidize Cu(I) intermediates, necessitating inert atmospheres for redox-sensitive derivatives.
Mechanochemical Synthesis
Solid-State Grinding
Ball-mill grinding of the free-base porphyrin with CuCl₂·2H₂O (1:1.2 molar ratio) and NaOH (2 equiv) achieves metal insertion within 30 minutes at 25 Hz. This solvent-free method avoids solubility issues, yielding 70–75% product.
Advantages:
- Reduced waste generation vs. solution-phase methods.
- Applicable to electron-deficient porphyrins resistant to traditional metalation.
Limitations:
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation (140°C, 1–2 minutes) in borate buffer (pH 9) with ascorbic acid (10:1 reductant:Cu²⁺ ratio) enhances reaction rates. This method achieves >95% conversion, as confirmed by HPLC, and is ideal for radiopharmaceutical applications requiring short-lived isotopes (e.g., ⁶⁴Cu).
Optimization Data:
| Condition | Yield (%) | Reaction Time |
|---|---|---|
| Conventional reflux | 80 | 120 min |
| Microwave | 95 | 2 min |
Post-Functionalization Strategies
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of brominated intermediates with aryl boronic acids introduces substituents at the β-pyrrolic positions. Using Pd(PPh₃)₄ and Cs₂CO₃ in toluene/DMF (3:1), yields reach 62% for meso-meso-linked oligomers.
Direct C–H Functionalization
Iridium-catalyzed β-C–H borylation enables late-stage diversification. [Ir(COD)OMe]₂ and dtbpy ligands facilitate regioselective borylation at 100°C, yielding boronate esters for further cross-coupling.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis reveals a distorted square-planar coordination sphere, with Cu–N bond lengths of 1.98–2.02 Å. The 4-methylphenyl groups adopt a saddle-shaped conformation to minimize steric strain.
Comparative Efficiency of Methods
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Solution-phase | 80–90 | 2–4 h | High |
| Mechanochemical | 70–75 | 0.5 h | Moderate |
| Microwave | 95 | 0.03 h | Low |
Challenges and Mitigations
Chemical Reactions Analysis
meso-Tetratolylporphyrin-Cu(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized porphyrin derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced porphyrin species.
Substitution: meso-Tetratolylporphyrin-Cu(II) can undergo substitution reactions where the tolyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields hydroxylated or carboxylated porphyrins, while substitution reactions can produce a wide range of functionalized porphyrins .
Scientific Research Applications
Electrochemical Sensors
Copper porphyrins are widely studied for their electrochemical properties. The copper complex exhibits unique redox behavior that can be exploited in electrochemical sensors. For instance:
- Cytotoxicity Studies : Research has shown that copper (II) tetraphenylporphyrin complexes display distinct oxidation peaks and cytotoxic effects against cancer cell lines like MCF-7. The electrochemical properties of these complexes can be leveraged for developing sensitive biosensors for cancer diagnostics .
Electrocatalysis
Copper porphyrins serve as effective electrocatalysts in various reactions. Their ability to facilitate electron transfer makes them suitable for:
- Oxygen Reduction Reactions : The copper complex can enhance the efficiency of oxygen reduction processes in fuel cells and batteries .
Anticancer Activity
The anticancer properties of copper porphyrins have been extensively studied. The complex demonstrates selective cytotoxicity towards cancer cells while maintaining biocompatibility with normal cells:
- Mechanisms of Action : Studies indicate that these complexes can intercalate DNA and induce apoptosis in cancer cells through oxidative stress mechanisms .
Antimicrobial Properties
Copper complexes exhibit promising antimicrobial activity:
- Bacterial Inhibition : Copper(II) complexes have shown effectiveness against both Gram-positive and Gram-negative bacteria. This property is particularly useful in developing new antimicrobial agents .
Photonic Devices
The unique photophysical properties of copper porphyrins make them suitable for applications in photonic devices:
- Luminescence : The red photoluminescence observed in some copper porphyrins can be utilized in light-emitting devices and sensors .
Nanomaterials
Copper porphyrins can be incorporated into nanostructures for enhanced material properties:
- Nanocomposites : These materials can be engineered to improve electrical conductivity and thermal stability in various applications from electronics to catalysis .
Case Study 1: Cancer Treatment
A study investigating the anticancer efficacy of copper (II) porphyrin derivatives demonstrated significant cytotoxic effects on A549 lung cancer cells. The mechanism involved DNA intercalation and subsequent cellular apoptosis.
Case Study 2: Electrochemical Sensors
Research on the synthesis of copper (II) tetraphenylporphyrin highlighted its application in developing electrochemical sensors for detecting biomolecules associated with cancer markers.
Mechanism of Action
The mechanism of action of meso-Tetratolylporphyrin-Cu(II) involves its ability to interact with molecular oxygen and generate reactive oxygen species. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce singlet oxygen, a highly reactive form of oxygen that can induce cell death in cancer cells. The copper center in the porphyrin ring plays a crucial role in facilitating these reactions by stabilizing the reactive intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects
The 4-methylphenyl groups in the target compound distinguish it from porphyrins with other substituents:
- 4-Methoxyphenyl (): The methoxy group is more electron-donating than methyl, red-shifting absorption spectra and enhancing photostability.
- 4-Carboxyphenyl (): Carboxy groups render porphyrins hydrophilic, enabling applications in aqueous metal sensing (e.g., Cu²⁺ detection via UV-Vis) and photodynamic therapy (PDT). In contrast, methyl groups favor organic-phase applications, such as organic electronics .
- 3,4-Dibenzyloxyphenyl (): Bulky benzyloxy substituents hinder aggregation in dye-sensitized solar cells (DSSCs), improving light-harvesting efficiency. Methyl groups, being smaller, may allow closer packing in solid-state applications .
Metal Center Variations
- Copper(II) vs. Cobalt(II)/Tin(IV) (): Copper porphyrins exhibit distinct redox activity and axial ligand binding compared to cobalt or tin complexes. For example, copper(II) centers in porphyrins are redox-active in photocatalytic dye degradation, whereas tin(IV) porphyrins show higher stability in acidic conditions .
- Copper(I) Complexes (): Copper(I) porphyrinoid complexes (e.g., tetrakis(isocyanide) derivatives) differ geometrically and electronically from copper(II) porphyrins, favoring ligand-centered rather than metal-centered reactivity .
Structural Modifications
- Hexahydroporphyrin vs. Aromatic Porphyrin (Inferred): The hydrogenated core in the target compound reduces conjugation, likely red-shifting the Q-band absorption compared to fully conjugated porphyrins like 5,10,15,20-tetraphenylporphyrin (TPP, ). This property is critical for applications requiring near-infrared (NIR) absorption, such as advanced PDT .
- Symmetry Effects : The target compound’s lower symmetry (due to hydrogenation and substituents) may broaden absorption bands compared to symmetrical porphyrins like TPP, which have sharp, intense Soret bands (ε ≈ 2.2 × 10⁵ M⁻¹cm⁻¹, ) .
Research Findings and Data
Table 1: Key Properties of Comparable Porphyrins
Table 2: Physical-Chemical Data
Q & A
Q. Key Considerations :
- Solvent Choice : Propionic acid promotes cyclization but may require post-synthesis neutralization .
- Purification : Column chromatography is critical due to byproducts (e.g., chlorin derivatives) .
How can spectroscopic techniques elucidate structural and electronic properties of this copper porphyrin?
Q. Basic Research Focus
- UV-Vis Spectroscopy : The Soret band (~420 nm) and Q-bands (500–650 nm) indicate π→π* transitions. Red shifts in Q-bands compared to free-base porphyrins confirm metal coordination .
- NMR : Limited utility for paramagnetic Cu(II) complexes, but diamagnetic Cu(I) derivatives show aryl proton resonances at δ 7.8–8.2 ppm (CDCl₃) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 847 for CuTCPP derivatives) .
Q. Advanced Analysis :
What computational methods are suitable for modeling electronic structure and catalytic mechanisms?
Q. Advanced Research Focus
Q. Challenges :
- Modeling solvent effects (e.g., DMF) requires implicit solvation models, increasing computational cost .
How do substituents influence photophysical properties and applications in photocatalysis?
Q. Advanced Research Focus
- Methylphenyl vs. Carboxyphenyl : Methyl groups enhance solubility in organic solvents (e.g., CH₂Cl₂) but reduce photocatalytic efficiency compared to carboxyphenyl derivatives (e.g., TCPP) due to weaker Lewis acidity .
- Aggregation Effects : Methyl groups increase π-stacking, quenching excited states. Strategies to mitigate:
- Encapsulation : TiO₂ matrices reduce aggregation, improving singlet oxygen quantum yield (ΦΔ ≈ 0.65) .
- Covalent Functionalization : Grafting to graphene enhances dye degradation efficiency (e.g., methylene blue, 90% in 2 hours) .
What strategies mitigate aggregation in porphyrin-based sensors?
Q. Advanced Research Focus
- Hybrid Materials : Covalent binding to nano-silica reduces self-assembly, improving TNT detection limits (10⁻⁹ M) via fluorescence quenching .
- Electropolymerization : Thin films on ITO electrodes enhance selectivity for NO₂ detection (10–100 ppm range) .
Q. Data Contradictions :
- Some studies report improved sensor stability with methyl groups , while others note reduced sensitivity compared to aminophenyl derivatives .
How can crystallographic data resolve conformational dynamics?
Q. Advanced Research Focus
- X-ray Diffraction : Reveals non-planar "ruffled" porphyrin cores (dihedral angles ~65° between phenyl and macrocycle planes) .
- Packing Analysis : Columns along the a-axis with solvent-accessible voids (215 ų) suggest potential for gas storage (e.g., CO₂) .
Q. Limitations :
- Disorder in solvent molecules complicates refinement; SQUEEZE algorithms are often required .
What challenges arise in achieving high purity, and how are they addressed?
Q. Basic Research Focus
- Byproducts : Chlorin and bacteriochlorin derivatives form due to incomplete cyclization. Mitigation:
- Chromatography : Silica gel with gradient elution (hexane → CH₂Cl₂) isolates the target compound .
- Recrystallization : Dichloromethane/hexane yields single crystals for structural analysis .
- Metal Contamination : EDTA washes remove unreacted Cu(II) ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
